molecular formula C13H16ClNO2 B11946556 Cyclohexyl 4'-chlorocarbanilate CAS No. 78632-35-6

Cyclohexyl 4'-chlorocarbanilate

Cat. No.: B11946556
CAS No.: 78632-35-6
M. Wt: 253.72 g/mol
InChI Key: YESPGXMCWHRUJO-UHFFFAOYSA-N
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Description

Cyclohexyl 4’-chlorocarbanilate is an organic compound with the molecular formula C13H16ClNO2. It is a derivative of carbanilate, where the cyclohexyl group is attached to the nitrogen atom, and a chlorine atom is substituted at the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 4’-chlorocarbanilate can be synthesized through the reaction of cyclohexylamine with 4-chlorophenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Cyclohexylamine} + \text{4-chlorophenyl isocyanate} \rightarrow \text{Cyclohexyl 4’-chlorocarbanilate} ]

Industrial Production Methods: While specific industrial production methods for Cyclohexyl 4’-chlorocarbanilate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4’-chlorocarbanilate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of cyclohexylamines.

Scientific Research Applications

Cyclohexyl 4’-chlorocarbanilate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclohexyl 4’-chlorocarbanilate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • Cyclohexyl 3’-chlorocarbanilate
  • Cyclohexyl 2’-chlorocarbanilate
  • Pentyl 4-chlorocarbanilate

Comparison: Cyclohexyl 4’-chlorocarbanilate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Properties

CAS No.

78632-35-6

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

cyclohexyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C13H16ClNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)

InChI Key

YESPGXMCWHRUJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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